molecular formula C19H27NO4 B5502430 1-(3-hydroxy-4-methoxybenzyl)-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid

1-(3-hydroxy-4-methoxybenzyl)-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid

Cat. No. B5502430
M. Wt: 333.4 g/mol
InChI Key: GUUXLHLSENUAPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-hydroxy-4-methoxybenzyl)-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid involves multiple steps, including protection, activation, coupling reactions, and purification processes. For instance, a similar compound, [(11)C]-1, was synthesized from 4-OTBDPS-propiophenone in a multi-step process, indicating the complexity involved in synthesizing such molecules (Kumar et al., 2004).

Molecular Structure Analysis

Structural analyses, such as X-ray diffraction, are crucial for understanding the geometry and conformation of molecules. Dega-Szafran et al. (2007) utilized X-ray diffraction to study the crystal and molecular structure of a complex involving piperidine-3-carboxylic acid, demonstrating the importance of structural analysis in comprehending the molecular makeup of similar compounds (Dega‐Szafran, Jaskólski, & Szafran, 2007).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs highlight the reactivity and interaction with other chemical entities. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters suggests a method for the deprotection of carboxylic acids, relevant for synthesizing similar complex molecules (Yoo, Hye, & Kyu, 1990).

Physical Properties Analysis

Understanding the physical properties, such as melting points, solubility, and crystalline structure, is essential for handling and applying these compounds. Investigations into compounds like 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone reveal insights into the conformational preferences and packing motifs in crystals, which are vital for predicting the behavior of related molecules in different environments (Nesterov, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are crucial for understanding how these molecules can be utilized and modified for specific purposes. The study by Moreno et al. (2023), exploring the ketoreductase activity of Δ1‐piperidine‐2‐carboxylate/Δ1‐pyrroline‐2‐carboxylate reductase for synthesizing chiral compounds, illustrates the potential chemical transformations that can be applied to similar structures (Moreno et al., 2023).

Scientific Research Applications

Oxidative Debenzylation

The oxidative debenzylation process introduces 4-methoxy-α-methylbenzyl alcohol as a novel protecting group for carboxylic acids, facilitating the synthesis of esters through the coupling of 4-methoxy-α-methylbenzyl alcohol with corresponding acids. This process, which is compatible with several functional groups sensitive to reductive debenzylation, utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for the hydrolysis of 4-methoxy-α-methyl benzyl esters, yielding the protected acids with good efficiency (Yoo et al., 1990).

High-Affinity, Selective σ Ligands

A study on sila-analogues of spiro[indane-1,4‘-piperidine] type ligands, including derivatives with 4-methoxybenzyl and 3-methylbut-2-enyl groups, reveals these compounds as high-affinity, selective σ ligands. The research includes the synthesis, structural analysis through crystal structure and NMR studies, and pharmacological evaluation of these ligands, emphasizing their potential in targeting central nervous system receptors (Tacke et al., 2003).

Antimicrobial Activity

Research into the antimicrobial properties of pyridine derivatives involves the synthesis of new compounds via the condensation of acid chlorides with piperazine derivatives. These compounds demonstrate variable and modest activity against certain strains of bacteria and fungi, highlighting the potential of piperidine-based structures in developing new antimicrobial agents (Patel et al., 2011).

Prenylated Benzoic Acid Derivatives

Investigations into the prenylated benzoic acid derivatives from Piper species uncover compounds with significant bioactivity, including antimicrobial and molluscicidal properties. These studies contribute to the understanding of natural product chemistry and their potential applications in medicine and pest control (Orjala et al., 1993).

properties

IUPAC Name

1-[(3-hydroxy-4-methoxyphenyl)methyl]-3-(3-methylbut-2-enyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-14(2)7-9-19(18(22)23)8-4-10-20(13-19)12-15-5-6-17(24-3)16(21)11-15/h5-7,11,21H,4,8-10,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUXLHLSENUAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(CCCN(C1)CC2=CC(=C(C=C2)OC)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-4-methoxybenzyl)-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid

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